molecular formula C23H17NO6S B11065407 N-(4-methoxyphenyl)-1-(methylsulfonyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N-(4-methoxyphenyl)-1-(methylsulfonyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11065407
M. Wt: 435.5 g/mol
InChI Key: RQPMVLTWSJKBJC-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-1-(METHYLSULFONYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methylsulfonyl group, and a dihydroanthracene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-1-(METHYLSULFONYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-methoxyphenylamine with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 9,10-anthraquinone-2-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-1-(METHYLSULFONYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl groups in the anthracene moiety can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the anthracene moiety can produce 9,10-dihydroanthracene derivatives.

Scientific Research Applications

N-(4-METHOXYPHENYL)-1-(METHYLSULFONYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may have therapeutic potential due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-1-(METHYLSULFONYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The methoxyphenyl and methylsulfonyl groups can interact with enzymes or receptors, modulating their activity. The anthracene moiety can intercalate with DNA or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: A simpler compound with a methoxyphenyl group and a carboxylic acid moiety.

    2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group and an isocyanate functional group.

    Tetrakis(4-methoxyphenyl)ethylene: A compound with multiple methoxyphenyl groups attached to an ethylene core.

Uniqueness

N-(4-METHOXYPHENYL)-1-(METHYLSULFONYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is unique due to its combination of functional groups and the anthracene core, which provides distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C23H17NO6S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-methylsulfonyl-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C23H17NO6S/c1-30-14-9-7-13(8-10-14)24-23(27)18-12-11-17-19(22(18)31(2,28)29)21(26)16-6-4-3-5-15(16)20(17)25/h3-12H,1-2H3,(H,24,27)

InChI Key

RQPMVLTWSJKBJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)C

Origin of Product

United States

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